molecular formula C18H13Cl3N2S2 B2991561 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 860609-64-9

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine

Cat. No. B2991561
CAS RN: 860609-64-9
M. Wt: 427.79
InChI Key: FNSZDDJMZVFYKK-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine, otherwise known as 4-CDB-PSM, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrimidine class of compounds, which are organic compounds that contain a six membered ring of two nitrogen atoms and four carbon atoms. 4-CDB-PSM has been used in a range of studies, including those related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Study

One study focused on the spectroscopic investigation (FT-IR and FT-Raman) and molecular docking study of a closely related compound, highlighting its potential as a chemotherapeutic agent. The research delved into vibrational spectral analysis, equilibrium geometry, vibrational wave numbers, and molecular docking results, suggesting inhibitory activity against certain targets and potential anti-diabetic properties (Alzoman et al., 2015).

Antioxidant and Anticorrosive Additives

Another application involves the synthesis of new derivatives as antioxidant and anticorrosive additives for diesel motor oils. This research utilized the pyrimidine derivative as a key intermediate, exploring its potential to enhance the performance and lifespan of engine components (Hassan et al., 2010).

Corrosion Inhibition

Further investigation into the corrosion inhibition properties of pyrimidine-2-thione derivatives for mild steel in acidic environments was conducted. This study underscored the effectiveness of these compounds in mitigating corrosion, primarily through adsorption on the metal surface. Computational studies complemented the experimental findings, offering insights into the mechanism of action (Soltani et al., 2015).

Structural and Spectroscopic Signatures

The synthesis and structural analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, have been explored, detailing its spectroscopic signatures, reactivity, and potential as a third-order nonlinear optical material. This work included comprehensive spectroscopic studies and quantum chemical calculations, emphasizing its relevance in the development of optical materials (Krishna Murthy et al., 2019).

properties

IUPAC Name

4-chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2S2/c19-15-7-4-8-16(20)14(15)11-25-18-22-12(9-17(21)23-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSZDDJMZVFYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=NC(=N2)SCC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)pyrimidine

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